molecular formula C19H29NO4 B12741264 (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester CAS No. 159086-01-8

(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester

Cat. No.: B12741264
CAS No.: 159086-01-8
M. Wt: 335.4 g/mol
InChI Key: NMMZCNNGHFNFLP-REZMZDAPSA-N
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Description

(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester is a complex organic compound that features a furan ring, a pentenyl chain, and an isoleucine butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.

    Introduction of the pentenyl chain: This step involves the addition of a pentenyl group to the furan ring, often through a Heck reaction or similar coupling reaction.

    Attachment of the isoleucine butyl ester: This final step involves the esterification of L-isoleucine with butanol, followed by coupling with the furan-pentenyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring and the pentenyl chain can be oxidized under suitable conditions.

    Reduction: The carbonyl group in the pentenyl chain can be reduced to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products depend on the nucleophile used, resulting in various substituted esters or amides.

Scientific Research Applications

(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester involves its interaction with specific molecular targets. The furan ring and the pentenyl chain are likely involved in binding to enzymes or receptors, modulating their activity. The ester group may facilitate cellular uptake and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-leucine butyl ester
  • (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-valine butyl ester
  • (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-alanine butyl ester

Uniqueness

(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester is unique due to the presence of the isoleucine moiety, which may confer specific biological activity or selectivity compared to its analogs. The combination of the furan ring, pentenyl chain, and isoleucine butyl ester makes it a versatile compound for various applications.

Properties

CAS No.

159086-01-8

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

butyl (2S,3S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-3-methylpentanoate

InChI

InChI=1S/C19H29NO4/c1-4-6-13-24-19(22)18(15(3)5-2)20-12-11-16(21)9-10-17-8-7-14-23-17/h7-10,14-15,18,20H,4-6,11-13H2,1-3H3/b10-9+/t15-,18-/m0/s1

InChI Key

NMMZCNNGHFNFLP-REZMZDAPSA-N

Isomeric SMILES

CCCCOC(=O)[C@H]([C@@H](C)CC)NCCC(=O)/C=C/C1=CC=CO1

Canonical SMILES

CCCCOC(=O)C(C(C)CC)NCCC(=O)C=CC1=CC=CO1

Origin of Product

United States

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